![molecular formula C17H17N5O3S B2371876 ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 1203108-88-6](/img/structure/B2371876.png)
ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
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Overview
Description
The compound “ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic molecule. It contains several functional groups and rings, including an imidazole ring, a thiazole ring, and a carbamate group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The imidazole ring is a key component of this molecule, which is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Scientific Research Applications
Antimicrobial Applications
Imidazole and thiazole derivatives have been reported to show significant antimicrobial activity . For instance, sulfazole, a thiazole derivative, is used as an antimicrobial agent .
Anticancer Applications
Certain imidazole derivatives have shown potential as anticancer agents . For example, tiazofurin, a thiazole derivative, is used in the treatment of cancer .
Antidiabetic Applications
Imidazole derivatives have also been reported to exhibit antidiabetic properties .
Anti-inflammatory Applications
Imidazole and thiazole derivatives have been found to possess anti-inflammatory properties .
Antioxidant Applications
Some imidazole derivatives have demonstrated antioxidant potential .
Antiviral Applications
Certain imidazole derivatives, such as enviroxime, have been used as antiviral agents .
Use in Synthesis of Heterocycles
Imidazole and thiazole moieties are key components in the synthesis of various heterocyclic compounds .
Use in Multicomponent Reactions
Certain imidazole derivatives have been used in multicomponent reactions, leading to the efficient synthesis of heterocyclic enamines .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by imidazole derivatives , this compound could have potential applications in various fields such as medicine and pharmacology.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows for two equivalent tautomeric forms, which may contribute to its broad range of interactions .
Biochemical Pathways
Imidazole derivatives are known to interact with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl N-[4-[2-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-2-25-17(24)20-15-18-11(10-26-15)9-14(23)22-8-7-21-13-6-4-3-5-12(13)19-16(21)22/h3-6,10H,2,7-9H2,1H3,(H,18,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEJTGGPXOCNSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN3C2=NC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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